4-(4-Isopropylphenoxymethyl)phenylZinc bromide
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Overview
Description
4-(4-isopropylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by its zinc-bromide bond, which makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-isopropylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(4-isopropylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(4-isopropylphenoxymethyl)bromobenzene+Zn→4-(4-isopropylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-isopropylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: The zinc-bromide bond can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a catalyst like palladium.
Coupling Reactions: Reagents such as aryl halides and alkyl halides are used, with catalysts like palladium or nickel. The reactions are often performed under an inert atmosphere at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
4-(4-isopropylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-isopropylphenoxymethyl)phenylzinc bromide exerts its effects involves the zinc atom acting as a nucleophile. In nucleophilic substitution reactions, the zinc atom attacks an electrophilic carbon, leading to the formation of a new carbon-carbon bond. In coupling reactions, the zinc atom facilitates the transfer of an organic group to a palladium or nickel catalyst, which then couples with another organic group to form the final product.
Comparison with Similar Compounds
Similar Compounds
4-(4-trifluoromethylphenyl)magnesium bromide: Another organometallic compound used in similar types of reactions.
4-(4-methoxyphenyl)zinc bromide: Used in organic synthesis for forming carbon-carbon bonds.
4-(4-chlorophenyl)zinc bromide: Also used in coupling reactions and nucleophilic substitutions.
Uniqueness
4-(4-isopropylphenoxymethyl)phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the isopropyl group and the phenoxymethyl moiety can influence the compound’s reactivity and the types of products formed.
Properties
Molecular Formula |
C16H17BrOZn |
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Molecular Weight |
370.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H17O.BrH.Zn/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h4-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
YCXKQFGHRAIRKO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
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